molecular formula C9H7F3O2S B022848 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid CAS No. 102582-93-4

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

Cat. No. B022848
M. Wt: 236.21 g/mol
InChI Key: MBVVWIKWEHKYGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, including thioacetic acid derivatives, involves various chemical reactions such as diazotization, the Grignard reaction, and the Wolff-Kishner-Huang reaction. For instance, (4-Trifluoromethylphenyl)acetic acid has been prepared from 4-trifluoromethylaniline, indicating a methodology that could be adapted for the synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid (Xu Dong-meib, 2010).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the significance of functional groups and their arrangement in determining the chemical behavior and reactivity of the molecule. Studies on compounds such as 2-(3-Bromo-4-methoxyphenyl)acetic acid reveal how substituents like methoxy groups and bromine can influence molecular geometry and electronic properties, which are crucial for understanding the structure of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid (I. Guzei, Alan R. Gunderson, N. Hill, 2010).

Chemical Reactions and Properties

The chemical reactivity of thioacetic acid derivatives is illustrated by their involvement in various organic reactions. For example, the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid demonstrates the potential for constructing complex molecules, highlighting the reactivity patterns that could apply to our compound of interest (Cheng-Mi Huang et al., 2021).

Scientific Research Applications

  • This compound has potential biological activity as a precursor for substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).

  • The synthesized salts of derivatives of this acid can be used for manufacturing new native drugs, competing with foreign drugs (Safonov, Panasenko, & Knysh, 2017).

  • Esters of derivatives of this acid show a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other effects (Salionov, 2015).

  • Salts of certain derivatives are active against strains of E. coli and Salmonella typhymurium (Shcherbyna, Panasenko, Knysh, Fotina, Vashchyk, & Fotina, 2016).

  • 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful for peptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Derivatives of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazol-5-yl)thio) acetic acid exhibit antimicrobial properties, particularly against bacteria (Patel & Mistry, 2004).

  • Derivatives such as Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers have potential applications in electrochromic devices and spectroelectrochemical properties (Bingöl, Güner, Çırpan, & Toppare, 2005).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” are not available in the retrieved data, similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests potential avenues for future research and applications.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVVWIKWEHKYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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